4-(Bromomethyl)-2-ethyl-1H-imidazole
Description
Overview of Imidazole (B134444) Chemistry and its Synthetic Significance
Imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. First synthesized by Heinrich Debus in 1858, this planar ring system is a common motif in a vast array of biologically active molecules. researchgate.netnih.gov Its aromaticity, arising from a sextet of π-electrons, confers significant stability, while the presence of two nitrogen atoms provides a unique combination of acidic and basic properties, making it amphoteric. nih.gov
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products, most notably the amino acid histidine, and in a wide range of synthetic drugs. researchgate.netrsc.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antihypertensive, antihistaminic, and anticancer properties. rsc.orgorganic-chemistry.org This biological prevalence drives the continuous development of synthetic methodologies to access novel and diversely substituted imidazole derivatives. medchemexpress.com
The Role of Halomethyl Functionalities in Organic Synthesis
The introduction of a halomethyl group, such as a bromomethyl group (-CH₂Br), onto an organic scaffold is a powerful strategy for enabling further molecular elaboration. Halomethyl groups are highly valued in organic synthesis due to their reactivity as electrophiles in nucleophilic substitution reactions. researchgate.net The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
This reactivity makes compounds bearing a bromomethyl group excellent alkylating agents, allowing for the covalent attachment of the parent molecule to other substrates. jocpr.com In the context of heterocyclic chemistry, a bromomethyl group attached to a ring like imidazole provides a reactive handle for constructing more complex molecules, often a key step in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). jocpr.com The controlled reaction of the bromomethyl group allows for the introduction of diverse functionalities, thereby enabling the exploration of structure-activity relationships in drug discovery.
Contextualization of 4-(Bromomethyl)-2-ethyl-1H-imidazole within Imidazole Research
This compound emerges from the convergence of imidazole chemistry and the synthetic utility of halomethyl groups. It is a derivative of 2-ethyl-4-methyl-1H-imidazole, a commercially available starting material. The strategic placement of the substituents—an ethyl group at the 2-position and a reactive bromomethyl group at the 4-position—makes it a tailored building block for specific synthetic targets.
While specific, detailed research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be confidently inferred from established principles of organic chemistry and the known reactivity of similar imidazole derivatives. The most probable synthetic route involves the free-radical bromination of the methyl group of 2-ethyl-4-methyl-1H-imidazole, typically using N-Bromosuccinimide (NBS) with a radical initiator.
The resulting this compound is a versatile electrophile. The bromomethyl group is primed for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is central to its utility as a synthetic intermediate.
Below are tables detailing the properties of the likely precursor and the predicted spectroscopic data for the title compound, based on the analysis of its structure and data from analogous compounds.
Table 1: Properties of the Precursor 2-Ethyl-4-methyl-1H-imidazole
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Appearance | Yellowish viscous liquid |
| CAS Number | 931-36-2 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.5 (s, 2H, -CH₂ Br), ~7.0 (s, 1H, imidazole C5-H), ~12.0 (br s, 1H, N-H) |
| ¹³C NMR | δ (ppm): ~12 (-CH₂CH₃ ), ~22 (-CH₂ CH₃), ~25 (-CH₂ Br), ~120 (imidazole C5), ~135 (imidazole C4), ~150 (imidazole C2) |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 188/190 (due to ⁷⁹Br/⁸¹Br isotopes) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-(bromomethyl)-2-ethyl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
ZGNQVRCOHGORRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 2 Ethyl 1h Imidazole
Strategies for Constructing the 2-Ethyl-1H-imidazole Core
The formation of the central 2-ethyl-1H-imidazole structure is a critical first step. This can be achieved through various cyclization reactions that assemble the five-membered heterocyclic ring, followed by or concurrent with the introduction of the ethyl group at the 2-position.
Cyclization Reactions for Imidazole (B134444) Ring Formation
A prominent and versatile method for synthesizing the imidazole core is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net For the synthesis of a 2-ethyl-4-methyl-1H-imidazole precursor, which can then be functionalized to the target compound, the reactants would be methylglyoxal (B44143) (a 1,2-dicarbonyl compound), propionaldehyde (B47417), and ammonia. nih.govnih.gov
The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com Various modifications and catalysts can be employed to improve yields and reaction conditions, including the use of solid-supported catalysts or microwave irradiation. researchgate.net
Another approach involves the reaction of an alpha-halo ketone with an amidine. For the synthesis of a 2-ethyl-imidazole derivative, propionamidine would be the amidine of choice. This is then reacted with a suitable alpha-halo ketone to form the imidazole ring.
Introduction of the 2-Ethyl Substituent
In the context of the Debus-Radziszewski synthesis, the 2-ethyl substituent is directly incorporated by using propionaldehyde as the aldehyde component. The aldehyde's carbonyl carbon and its attached ethyl group become the C2 carbon and the 2-substituent of the resulting imidazole ring, respectively. wikipedia.orgslideshare.net
Alternative strategies involve the synthesis of an imidazole ring with a placeholder group at the 2-position, which is later converted to an ethyl group. However, the direct incorporation of the ethyl group via multicomponent reactions like the Debus-Radziszewski synthesis is often more efficient.
Regioselective Introduction of the 4-Bromomethyl Group
Once the 2-ethyl-1H-imidazole core, likely in the form of 2-ethyl-4-methyl-1H-imidazole, is synthesized, the next crucial step is the introduction of the bromomethyl group at the 4-position. This requires a regioselective bromination of the methyl group, avoiding bromination of the imidazole ring itself.
Direct Bromination Approaches at the 4-Position
The most direct method for converting the 4-methyl group to a 4-bromomethyl group is through a free-radical bromination. This type of reaction, often referred to as allylic or benzylic bromination, is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat. wikipedia.orgmasterorganicchemistry.com The methyl group at the 4-position of the imidazole ring is analogous to a benzylic position, as the intermediate radical is stabilized by the aromatic imidazole ring. pearson.com
The Wohl-Ziegler reaction specifically describes the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. wikipedia.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although safer alternatives are now preferred. wikipedia.org The low concentration of bromine generated in situ from NBS favors radical substitution on the side chain over electrophilic addition or substitution on the aromatic ring. masterorganicchemistry.com
| Reagent | Conditions | Purpose |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN or BPO), light/heat, non-polar solvent | Selectively brominates the methyl group at the 4-position. |
| 2-Ethyl-4-methyl-1H-imidazole | Starting material | The precursor to be brominated. |
Multistep Synthetic Routes to 4-Bromomethyl Functionalization
An alternative to direct bromination of the methyl group involves a multistep sequence. This approach often starts with a precursor that has a different functional group at the 4-position, which is then converted to the bromomethyl group.
One such route begins with the synthesis of (2-ethyl-1H-imidazol-4-yl)methanol. This can be prepared from a corresponding 4-carboxylic acid or ester derivative via reduction. nih.gov For instance, 2-ethyl-1H-imidazole-4-carboxylic acid can be reduced to the alcohol.
Protection and Deprotection Strategies in the Synthesis of 4-(Bromomethyl)-2-ethyl-1H-imidazole
The imidazole ring contains an acidic N-H proton, which can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Furthermore, the nitrogen lone pair can be susceptible to oxidation or other side reactions. Therefore, protection of the imidazole nitrogen is often a necessary strategy.
For the synthesis of this compound, a protecting group must be stable to the conditions of the side-chain bromination (i.e., radical conditions) and be readily removable afterward.
Common protecting groups for the imidazole nitrogen include the trityl (Tr) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. total-synthesis.comacs.org The trityl group is introduced using trityl chloride in the presence of a base and is removed under acidic conditions. total-synthesis.com Its bulkiness can also offer steric hindrance, which might influence the regioselectivity of certain reactions. The SEM group is another robust protecting group that is stable to a wide range of conditions and can be removed using fluoride (B91410) ions or acid. acs.orgrsc.org
In the context of a Wohl-Ziegler bromination, an ideal protecting group would not possess easily abstractable protons that could compete with the abstraction of a proton from the 4-methyl group. Both the trityl and SEM groups are generally suitable in this regard.
Protection of the nitrogen of 2-ethyl-4-methyl-1H-imidazole.
Radical bromination of the 4-methyl group using NBS.
Deprotection of the imidazole nitrogen to yield the final product, this compound.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Trityl (Tr) | Trityl chloride, base (e.g., triethylamine) | Mild acid (e.g., trifluoroacetic acid) commonorganicchemistry.com | Bulky, stable to radical conditions. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base | Fluoride source (e.g., TBAF) or acid nih.gov | Robust, stable to a wide range of conditions. |
The most chemically direct and industrially plausible method for the synthesis of this compound is the radical bromination of the methyl group of 2-ethyl-4-methyl-1H-imidazole. This transformation is a specific application of the well-established Wohl-Ziegler reaction, which is widely used for the allylic or benzylic bromination of hydrocarbons. wikipedia.orgresearchgate.netwikipedia.org
The starting material, 2-ethyl-4-methyl-1H-imidazole, is a known compound that can be synthesized or procured commercially. The core of the synthesis lies in the selective activation of the C-H bonds of the 4-methyl group, which is in a position analogous to a benzylic carbon due to its attachment to the aromatic imidazole ring.
The Wohl-Ziegler Reaction
This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. organic-chemistry.org The key advantage of using NBS is that it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which favors the desired radical substitution pathway over competing ionic reactions, such as addition to the imidazole ring. wikipedia.orgrsc.org
The reaction proceeds via a free-radical chain mechanism: youtube.commychemblog.com
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to form initial radicals. These radicals react with trace amounts of HBr or Br₂ to generate the bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the 4-methyl group of 2-ethyl-4-methyl-1H-imidazole. This step is favored because the resulting imidazolyl-methyl radical is resonance-stabilized. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the desired product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction concludes when radicals combine.
2-ethyl-4-methyl-1H-imidazole + NBS --(Initiator/Light)--> this compound + Succinimide (B58015)
A summary of typical conditions for Wohl-Ziegler brominations is presented in the table below.
| Parameter | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Starting Material | The precursor molecule to be brominated. | 2-ethyl-4-methyl-1H-imidazole | - |
| Brominating Agent | Provides the source of bromine for the radical reaction. | N-Bromosuccinimide (NBS) | wikipedia.orgwikipedia.orgorganic-chemistry.org |
| Solvent | The medium for the reaction. Must be inert to radical conditions. | Carbon tetrachloride (CCl₄) (historical), Acetonitrile (B52724), Trifluorotoluene | wikipedia.orgacs.org |
| Initiator | Generates the initial radicals to start the chain reaction. | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), UV Light (e.g., household CFL lamp or LEDs) | wikipedia.orgorganic-chemistry.orgacs.org |
| Temperature | Typically elevated to promote radical formation. | Reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄, ~82°C for Acetonitrile) | wikipedia.orgmychemblog.com |
| Workup | Isolation of the final product. | Filtration of succinimide byproduct, followed by solvent removal and purification (crystallization or chromatography). | wikipedia.org |
Process Optimization and Scalability Considerations for this compound Synthesis
Scaling the synthesis of this compound from the laboratory to an industrial setting requires careful optimization of reaction parameters to ensure safety, efficiency, selectivity, and cost-effectiveness. The primary challenges in scaling the Wohl-Ziegler reaction are controlling its exothermic nature and minimizing the formation of impurities, particularly the over-brominated product, 4-(dibromomethyl)-2-ethyl-1H-imidazole. scientificupdate.com
Process Optimization
Several factors can be adjusted to optimize the synthesis:
Reagent Purity and Stoichiometry: The purity of NBS is critical; lots containing excess bromine or HBr can accelerate the reaction uncontrollably and lead to different product distributions. scientificupdate.com Using a slight excess of NBS (e.g., 1.05 equivalents) can help drive the reaction to completion without promoting significant side reactions. acs.org
Solvent Selection: Due to the toxicity and environmental impact of carbon tetrachloride, alternative solvents are preferred for industrial processes. wikipedia.org Acetonitrile is a suitable replacement that performs well in these reactions. acs.org The choice of solvent also impacts the solubility of NBS and the succinimide byproduct, which can affect reaction kinetics and ease of workup.
Mode of Initiation: While thermal initiators are effective, photochemical initiation using specific wavelength LEDs (e.g., 405 nm) offers superior control, often allowing the reaction to proceed at lower temperatures, thereby improving selectivity and reducing thermal decomposition of products. rsc.orgscientificupdate.com
Control of Impurities: The primary impurity is often the dibrominated product. Its formation can be minimized by maintaining a low concentration of Br₂. This can be achieved by the slow or continuous addition of NBS to the reaction mixture rather than a single batch charge. scientificupdate.com
Scalability and Safety
Thermal Hazards: Radical brominations are exothermic and can pose a significant thermal runaway risk on a large scale. missouri.edu Certain solvent choices, such as DMF, have been shown to be dangerously incompatible with NBS at elevated temperatures, leading to decomposition and gas generation. scientificupdate.com A thorough safety assessment, including reaction calorimetry (RC1) and differential scanning calorimetry (DSC), is essential before scaling up. scientificupdate.com
Continuous Flow Processing: A modern approach to scaling up hazardous or photochemical reactions is the use of continuous flow reactors. acs.orgscientificupdate.com This technology offers significant advantages:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any one time.
Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient removal of reaction heat, preventing thermal runaways.
Precise Control: Residence time, temperature, and reagent ratios can be precisely controlled, leading to higher consistency and yield.
Photochemical Efficiency: For light-initiated reactions, flow reactors ensure uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. rsc.org
High Throughput: Processes have been developed that achieve throughputs on the scale of multiple kilograms per hour for benzylic brominations using continuous flow systems. acs.org
The table below outlines key considerations for optimizing and scaling the synthesis.
| Parameter | Optimization Goal | Method/Consideration | Reference |
|---|---|---|---|
| Selectivity | Minimize dibromination and ring bromination. | Use high-purity NBS; slow/continuous addition of NBS; photochemical initiation at lower temperatures. | scientificupdate.com |
| Safety | Prevent thermal runaway and hazardous decompositions. | Conduct thorough hazard assessment (RC1/DSC); avoid incompatible solvents like DMF; utilize continuous flow reactors. | scientificupdate.comacs.org |
| Sustainability | Replace hazardous solvents. | Substitute CCl₄ with greener alternatives like acetonitrile or ethyl acetate. | wikipedia.orgacs.org |
| Efficiency & Throughput | Increase product output per unit time. | Implement continuous flow processing; optimize reaction kinetics (temperature, catalyst loading). | rsc.orgacs.org |
| Workup/Purification | Simplify product isolation. | Choose a solvent where the succinimide byproduct has low solubility for easy filtration. Develop a crystallization method for purification to avoid chromatography on a large scale. | wikipedia.org |
Compound Names Table
| Compound Name |
|---|
| This compound |
| 2-ethyl-4-methyl-1H-imidazole |
| N-Bromosuccinimide (NBS) |
| Succinimide |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl Peroxide (BPO) |
| 4-(dibromomethyl)-2-ethyl-1H-imidazole |
| Carbon tetrachloride |
| Acetonitrile |
| Trifluorotoluene |
| N,N-Dimethylformamide (DMF) |
Chemical Reactivity and Transformative Chemistry of 4 Bromomethyl 2 Ethyl 1h Imidazole
Nucleophilic Displacement Reactions at the Bromomethyl Moiety
The C-Br bond in the bromomethyl group of 4-(bromomethyl)-2-ethyl-1H-imidazole is polarized, rendering the benzylic-like carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for numerous synthetic transformations, allowing for the introduction of diverse functional groups at the 4-position of the imidazole (B134444) ring.
Alkylation Reactions of the Bromomethyl Group
The bromomethyl group readily undergoes alkylation with various carbon and heteroatom nucleophiles. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to neutralize the HBr byproduct.
C-Alkylation: Carbon nucleophiles, such as Grignard reagents and organolithium compounds, can react with this compound to form new carbon-carbon bonds. This extends the carbon chain at the 4-position, providing access to a variety of substituted 4-alkyl-2-ethyl-1H-imidazoles.
N-Alkylation: Amines, both primary and secondary, act as effective nucleophiles to displace the bromide, leading to the formation of the corresponding (2-ethyl-1H-imidazol-4-yl)methanamine derivatives. This reaction is a common strategy for incorporating the imidazole moiety into more complex molecules, including those with potential biological activity. Over-alkylation can be a side reaction, particularly with primary amines, leading to the formation of tertiary amines. masterorganicchemistry.com
O-Alkylation: Alkoxides, generated from alcohols and a strong base, react to form ethers. Similarly, carboxylate anions can displace the bromide to yield the corresponding esters. These reactions provide pathways to introduce oxygen-containing functionalities.
S-Alkylation: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. This reaction is useful for the synthesis of sulfur-containing imidazole derivatives.
Table 1: Representative Nucleophilic Displacement Reactions of Benzylic Bromide Analogs
| Nucleophile | Product Type | Typical Conditions | Reference |
| Piperidine | N-Alkylation | K₂CO₃, Acetonitrile (B52724), reflux | nih.gov |
| Sodium Methoxide | O-Alkylation | Methanol, reflux | reddit.com |
| Sodium Thiophenoxide | S-Alkylation | Ethanol, reflux | researchgate.net |
| Sodium Azide | Azide Formation | DMF, rt | researchgate.net |
Note: This table provides illustrative examples of reactions with analogous benzylic bromides, demonstrating the expected reactivity of this compound.
Conversions to Other 4-Substituted Methyl Derivatives (e.g., Hydroxymethyl)
The versatile bromomethyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.
A key transformation is the hydrolysis of the bromomethyl group to a hydroxymethyl group, yielding (2-ethyl-1H-imidazol-4-yl)methanol. This reaction can be achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide. The resulting alcohol is a valuable intermediate that can undergo further reactions, such as oxidation to the corresponding aldehyde or carboxylic acid. The formation of bis-ethers can sometimes be a side product in the synthesis of hydroxymethyl imidazoles, which can be converted to the desired alcohol by reaction with water at elevated temperatures. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System
The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, influences the regioselectivity of these reactions. The ethyl group at the C2 position and the bromomethyl group at the C4 position are both activating, ortho-, para-directing groups in the context of electrophilic aromatic substitution. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. numberanalytics.comglobalresearchonline.net
Conversely, the imidazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. oxfordsciencetrove.comnih.gov The pyridine-like nitrogen (N3) possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation reactions. The acidity of the N-H proton allows for deprotonation with a suitable base, generating an imidazolate anion which is a potent nucleophile.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The bromomethyl group of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst.
Suzuki-Miyaura Coupling and Related Processes
While the classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide, variations of this reaction can be applied to benzylic halides like this compound. acs.org In these reactions, the benzylic bromide can couple with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netacs.orgorganic-chemistry.orgresearchgate.netlookchem.com This provides a direct route to the synthesis of 4-arylmethyl-2-ethyl-1H-imidazoles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.org
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides
| Benzylic Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Benzyl bromide | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 95 | wikipedia.org |
| 4-Methoxybenzyl bromide | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | acs.org |
| Benzyl bromide | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | 88 | lookchem.com |
Note: This table presents data for analogous benzylic bromides to illustrate the expected conditions and outcomes for this compound.
Other Cross-Coupling Strategies for Derivatization
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to derivatize this compound.
The Heck reaction involves the coupling of an organic halide with an alkene. wikipedia.orgrsc.org Benzylic halides can participate in Heck-type reactions, leading to the formation of substituted alkenes. nih.govnih.gov
The Sonogashira coupling reaction couples a terminal alkyne with an organic halide. While typically used with aryl or vinyl halides, adaptations for benzylic halides exist, providing a route to propargyl-substituted imidazoles. wikipedia.orgthieme-connect.comacs.org
These cross-coupling strategies significantly enhance the synthetic versatility of this compound, allowing for the construction of complex molecular architectures.
Regiochemical Control and Mechanistic Insights in Derivatization Pathways
The derivatization of this compound presents a classic case of competitive reactivity between the two nitrogen atoms of the imidazole ring (N1 and N3) and the electrophilic carbon of the bromomethyl group. The regiochemical outcome of its reactions is a delicate balance of electronic effects, steric hindrance, and the tautomeric equilibrium of the imidazole ring.
Tautomerism and its Influence on Reactivity:
This compound exists as a mixture of two tautomers in solution: this compound and 5-(bromomethyl)-2-ethyl-1H-imidazole. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. The relative population of these tautomers plays a significant role in determining the product distribution in derivatization reactions, as each tautomer presents a different nitrogen atom for potential electrophilic attack.
N-Alkylation Reactions:
The N-alkylation of unsymmetrical imidazoles is a well-studied area, and the principles governing these reactions can be applied to this compound. The regioselectivity of N-alkylation is primarily governed by two factors:
Steric Effects: The presence of the 2-ethyl group creates a sterically hindered environment around the N1 position. Consequently, alkylating agents, especially bulky ones, will preferentially attack the less hindered N3 atom.
Electronic Effects: The bromomethyl group is an electron-withdrawing group, which reduces the nucleophilicity of the imidazole nitrogens. However, its effect is more pronounced at the adjacent N1 position. This deactivation further favors alkylation at the more distant and relatively more nucleophilic N3 position.
The interplay of these effects is summarized in the following table:
| Factor | Influence on N1-Alkylation | Influence on N3-Alkylation |
| Steric Hindrance (from 2-ethyl group) | Decreased | Increased |
| Electronic Effect (of 4-bromomethyl group) | Decreased | Increased |
Mechanistic Considerations:
The mechanism of N-alkylation can proceed through different pathways depending on the reaction conditions.
Under basic conditions: The imidazole ring is deprotonated to form the imidazolate anion. This anion is a more potent nucleophile, and the subsequent alkylation is generally faster. The regioselectivity is then primarily dictated by the inherent nucleophilicity of the two nitrogen atoms, with the N3 position being favored due to the aforementioned steric and electronic factors.
Under neutral or acidic conditions: The reaction proceeds with the neutral imidazole molecule. The reaction is slower, and the regioselectivity can be more complex, often influenced by the specific nature of the alkylating agent and the solvent.
Reactions at the Bromomethyl Group:
The bromomethyl group is a primary alkyl halide and is susceptible to nucleophilic substitution reactions (S_N2). A variety of nucleophiles can displace the bromide ion, leading to a wide range of derivatives.
Common nucleophilic substitution reactions include:
Reaction with amines: To form the corresponding aminomethyl-imidazole derivatives.
Reaction with alkoxides or phenoxides: To yield ether derivatives.
Reaction with thiolates: To produce thioethers.
Reaction with cyanide: To introduce a cyanomethyl group, which can be further elaborated.
The rate and efficiency of these substitution reactions are influenced by the strength of the nucleophile and the reaction conditions.
Competition between N-Alkylation and C-Alkylation:
A key aspect of the reactivity of this compound is the potential for intramolecular or intermolecular competition between N-alkylation and substitution at the bromomethyl group. In reactions with nucleophiles that are also potential alkylating agents (e.g., other imidazole molecules), a mixture of products can be expected. The control of this competition is a significant challenge in the synthetic utilization of this compound. Careful selection of reaction conditions, such as temperature, solvent, and the nature of the base (if any), is necessary to favor one reaction pathway over the other.
Advanced Spectroscopic and Analytical Characterization of 4 Bromomethyl 2 Ethyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment of 4-(Bromomethyl)-2-ethyl-1H-imidazole can be achieved.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons of the ethyl group at the C2 position typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The bromomethyl (CH₂Br) protons at the C4 position are expected to resonate as a singlet. The lone proton on the imidazole (B134444) ring (H5) will also produce a singlet. The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |
| CH₂ (ethyl) | 2.6 - 2.9 | Quartet |
| CH₂Br (bromomethyl) | 4.5 - 4.7 | Singlet |
| C5-H (imidazole ring) | 6.9 - 7.2 | Singlet |
| N-H (imidazole ring) | 10.0 - 12.0 | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar imidazole derivatives.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the ethyl group will appear in the aliphatic region of the spectrum. The bromomethyl carbon will be shifted downfield due to the deshielding effect of the bromine atom. The three carbon atoms of the imidazole ring will resonate in the aromatic/heteroaromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃ (ethyl) | 12 - 15 |
| C H₂ (ethyl) | 20 - 25 |
| C H₂Br (bromomethyl) | 30 - 35 |
| C5 (imidazole ring) | 115 - 120 |
| C4 (imidazole ring) | 130 - 135 |
| C2 (imidazole ring) | 148 - 152 |
Note: Predicted values are based on typical chemical shifts for similar imidazole derivatives. nih.gov
Two-dimensional NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by correlating them to their known proton assignments. For example, the singlet at δ 4.5-4.7 ppm in the ¹H spectrum would correlate with the carbon signal at δ 30-35 ppm in the ¹³C spectrum, confirming the assignment of the bromomethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.eduyoutube.com This is particularly useful for establishing the connectivity of different functional groups within the molecule. For instance, the methylene protons of the ethyl group would show a correlation to the C2 carbon of the imidazole ring, and the bromomethyl protons would show a correlation to the C4 and C5 carbons of the ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of a bromine radical (•Br), leading to a prominent peak at [M-Br]⁺. Another likely fragmentation would be the loss of the ethyl group (•CH₂CH₃) or the bromomethyl group (•CH₂Br).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 202/204 | [M]⁺ (Molecular ion) |
| 123 | [M - Br]⁺ |
| 173/175 | [M - C₂H₅]⁺ |
| 109 | [M - CH₂Br]⁺ |
Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br/⁸¹Br).
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, C-H bonds in the alkyl groups and the imidazole ring, C=N and C=C bonds within the ring, and the C-Br bond.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 | N-H Stretch | Imidazole N-H |
| 2850 - 3000 | C-H Stretch | Ethyl and Bromomethyl C-H |
| 1500 - 1650 | C=N and C=C Stretch | Imidazole Ring |
| 1350 - 1470 | C-H Bend | Alkyl Groups |
| 600 - 700 | C-Br Stretch | Bromomethyl C-Br |
Note: Predicted values are based on typical IR frequencies for similar functional groups. docbrown.infonist.gov
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as aromatic and heteroaromatic rings. The imidazole ring in this compound is a chromophore that absorbs UV radiation.
The UV-Vis spectrum of imidazole and its derivatives typically shows absorption bands corresponding to π → π* transitions. researchgate.net For this compound, an absorption maximum is expected in the range of 210-230 nm. The exact position and intensity of the absorption can be influenced by the substituents on the imidazole ring and the solvent used for the analysis.
Table 5: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Type of Transition | Chromophore |
| 210 - 230 | π → π* | Imidazole Ring |
Note: Predicted values are based on typical UV-Vis absorption for imidazole derivatives. researchgate.netspectrabase.com
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding the compound's reactivity and interactions. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction is indispensable for unambiguous structural confirmation.
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of closely related imidazole derivatives illustrates the detailed structural insights that can be obtained.
The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which describe the crystal's fundamental symmetry and size. Key structural parameters like bond distances and angles within the imidazole ring and its substituents are determined with high precision. This information is vital for confirming the connectivity of the bromomethyl and ethyl groups to the imidazole core at the C4 and C2 positions, respectively.
The table below presents representative crystallographic data for several substituted imidazole derivatives, demonstrating the type of information elucidated by X-ray crystallography.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-ethyl-4-methyl-1H-imidazol-3-ium bromide | Monoclinic | P2₁/c | - | - | - | - | nih.gov |
| 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone | Monoclinic | P2₁/c | 9.0255 | 14.9112 | 10.9438 | 109.223 | researchgate.net |
| 2–((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one sulfate | - | - | - | - | - | - | mdpi.com |
| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | Triclinic | P1̅ | - | - | - | - | mdpi.com |
Note: Specific unit cell parameters (a, b, c, β) are highly compound-specific and are provided where available in the cited literature.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of synthesized chemical compounds like this compound. The two most prominent techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing non-volatile or thermally sensitive compounds. For imidazole derivatives, Reversed-Phase HPLC (RP-HPLC) is particularly common. researchgate.net In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by monitoring the column effluent with a UV detector, as the imidazole ring is UV-active. A pure sample will ideally show a single, sharp peak at a characteristic retention time.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its high resolution and sensitivity, GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of imidazole-like compounds. gdut.edu.cnscispace.com For less volatile imidazoles, a derivatization step may be required to increase their volatility before injection into the GC system. gdut.edu.cn The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer is commonly used for detection. researchgate.net
The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed. Both methods, when properly developed and validated, can provide precise and accurate quantification of the purity of this compound and can be used to separate it from starting materials, by-products, or degradation products.
The following table summarizes typical conditions used for the chromatographic analysis of imidazole derivatives.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application | Reference |
| RP-HPLC | C18 (e.g., Phenomenex Gemini) | Methanol–water (e.g., 40:60 v/v) | UV-Vis (e.g., 220 nm) | Purity assessment and simultaneous determination of multiple imidazoles. | researchgate.net |
| UHPLC | HILIC (e.g., Acquity UPLC BEH) | Acetonitrile-ammonium formate | Diode-Array Detector (DAD) | Separation of imidazole and its derivatives in various matrices. | researchgate.net |
| GC-MS | Capillary column (e.g., ATTM_5ms) | Nitrogen or Helium | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | High-resolution separation and identification of volatile imidazole compounds. | researchgate.netgdut.edu.cn |
Computational and Theoretical Studies of 4 Bromomethyl 2 Ethyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 4-(Bromomethyl)-2-ethyl-1H-imidazole. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and predict various electronic properties. bohrium.comnih.gov These calculations can determine key structural parameters, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional arrangement.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the ring and the electron-withdrawing bromomethyl group. The precise energy values and spatial distribution of these orbitals can be determined through DFT calculations. This analysis helps in predicting how the molecule will interact with other chemical species, for instance, identifying it as a potential nucleophile (electron donor) or electrophile (electron acceptor).
Below is a hypothetical data table illustrating the kind of information that would be generated from such calculations for related imidazole derivatives.
| Computational Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them potential sites for protonation or coordination with metal ions. mdpi.com Conversely, the area around the hydrogen atoms and the bromomethyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of reactivity is crucial for understanding and predicting the molecule's chemical behavior. researchgate.net
Mechanistic Investigations of Reactions via Computational Transition State Modeling
Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. Transition state theory is a cornerstone of understanding reaction kinetics, as the energy of the transition state determines the activation energy and, consequently, the reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational modeling can be used to locate the transition state structure. This involves calculating the geometry and energy of the highest point on the reaction pathway. By analyzing the vibrational frequencies of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate, its identity can be confirmed. These studies provide deep insights into the feasibility and kinetics of proposed reaction pathways, aiding in the design of efficient synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a flexible molecule like this compound, with its rotatable ethyl and bromomethyl groups, multiple low-energy conformations may exist. Computational methods can systematically explore the conformational space to find the most stable arrangements. nih.gov
In Silico Prediction of Molecular Interactions (e.g., Molecular Docking for Scaffold Exploration)
In silico methods, particularly molecular docking, are widely used in drug discovery and materials science to predict how a small molecule (ligand) binds to a larger molecule, such as a protein or a nucleic acid receptor. nih.govniscpr.res.in This technique is invaluable for exploring the potential of this compound as a scaffold in the design of new bioactive compounds. researchgate.netjaptronline.com
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity and interaction patterns. researchgate.netnih.gov The results can predict the preferred orientation of the molecule in the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govplos.org This information can guide the modification of the imidazole scaffold to enhance its binding affinity and selectivity for a particular biological target. nih.gov
The following table provides a hypothetical example of docking results for an imidazole derivative against a protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -7.8 | LYS72, GLU91, LEU173 |
| Protease B | -6.5 | ASP25, GLY27, ILE50 |
| Receptor C | -8.2 | TYR100, SER203, PHE258 |
Role of 4 Bromomethyl 2 Ethyl 1h Imidazole in Advanced Organic Synthesis
Precursor Chemistry for Angiotensin II Receptor Antagonist (Sartan) Derivatives
Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of antihypertensive drugs that act on the renin-angiotensin system. mdpi.com A key structural feature of many sartans, such as Olmesartan and Losartan, is an imidazole (B134444) ring linked to a biphenyl-tetrazole moiety. mdpi.comnih.gov The synthesis of these drugs often involves the N-alkylation of a functionalized imidazole ring with a bromomethyl-biphenyl derivative. nih.govnewdrugapprovals.org
While the most common synthetic routes for drugs like Olmesartan Medoxomil involve alkylating an imidazole-5-carboxylate intermediate with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, 4-(Bromomethyl)-2-ethyl-1H-imidazole represents an alternative synthon for creating novel sartan analogues. nih.govjocpr.comglobethesis.com In this alternative strategy, the bromomethyl group on the imidazole ring itself acts as the electrophilic site. This allows for the introduction of the (2-ethyl-1H-imidazol-4-yl)methyl fragment by reacting it with various nucleophiles.
This approach enables the synthesis of sartan derivatives where the biphenyl-tetrazole group is connected to a different part of a core structure, or where the imidazole is linked to entirely different functionalities, leading to new chemical entities for pharmacological evaluation. The synthesis of Losartan, for example, involves reacting 2-n-butyl-4-chloro-5-formyl imidazole with 4'-(bromomethyl)-2-cyanobiphenyl. google.comgoogle.com By analogy, this compound could be reacted with various biphenyl (B1667301) derivatives to explore novel structural variations of these important antagonists.
Table 1: Key Intermediates in the Synthesis of Olmesartan Medoxomil
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Imidazole core that undergoes N-alkylation | nih.govjocpr.com |
| 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | Alkylating agent that provides the biphenyl-tetrazole side chain | newdrugapprovals.orgglobethesis.com |
Building Block in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are fundamental in medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com this compound serves as a valuable starting material for creating more elaborate heterocyclic structures due to the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.
This reactivity allows for its integration into larger molecular frameworks. For instance, it can be used to alkylate amines, phenols, thiols, and other nucleophilic heterocycles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions can be intramolecular, leading to fused ring systems, or intermolecular, linking the imidazole core to other molecular fragments. The synthesis of diverse substituted imidazoles is an active area of research, with applications ranging from antifungal agents to potential antitumor drugs. nih.govsemanticscholar.orgnih.gov The versatility of the imidazole scaffold makes it a frequent target for the development of novel synthetic methodologies. mdpi.comisuct.ru
Table 2: Representative Reactions of Bromomethyl Heterocycles
| Nucleophile | Resulting Linkage | Potential Application |
|---|---|---|
| Primary/Secondary Amine | C-N | Synthesis of poly-heterocyclic systems, ligands |
| Phenol/Alcohol | C-O | Creation of ether-linked bi-heterocyclic molecules |
| Thiol | C-S | Development of sulfur-containing bioactive molecules |
Application in the Synthesis of Ionic Liquids and N-Heterocyclic Carbene Precursors
Imidazolium (B1220033) salts are precursors to two important classes of compounds: ionic liquids (ILs) and N-heterocyclic carbenes (NHCs). rsc.orgmagtech.com.cn Ionic liquids are salts with low melting points that are explored as green solvents and catalysts, while NHCs are a class of stable carbenes widely used as ligands in organometallic catalysis. rroij.comnih.govresearchgate.net
The synthesis of imidazolium salts typically involves the quaternization of an imidazole nitrogen atom through alkylation. jocpr.com this compound can be utilized in two primary ways to generate these precursors:
As an alkylating agent: It can react with another imidazole or a substituted imidazole. The nucleophilic nitrogen of the second imidazole attacks the electrophilic carbon of the bromomethyl group, resulting in a dimeric or functionalized imidazolium salt where two imidazole rings are connected by a methylene (B1212753) bridge.
As the substrate for alkylation: The nitrogen atoms of the this compound ring can be alkylated by a different alkyl halide (e.g., iodomethane (B122720) or bromoethane). This reaction yields an imidazolium salt that retains the bromomethyl group, which can then be used for further functionalization.
These resulting imidazolium salts are direct precursors to NHCs. Deprotonation of the imidazolium salt at the C2 position with a strong base generates the corresponding N-heterocyclic carbene. beilstein-journals.orgbeilstein-journals.org The specific substituents on the nitrogen atoms and the imidazole backbone dictate the steric and electronic properties of the resulting NHC, which in turn influences its performance as a ligand in catalytic reactions. magtech.com.cn
Design and Synthesis of Chemical Libraries for Academic Screening
Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of diverse compounds, known as chemical libraries. openaccessjournals.comnih.gov These libraries are then screened for biological activity to identify lead compounds. The utility of a building block in combinatorial synthesis depends on its ability to reliably undergo a specific reaction with a wide range of diverse reactants.
The reactive nature of the bromomethyl group makes this compound an excellent candidate for constructing chemical libraries. Using solid-phase or parallel synthesis techniques, this compound can be reacted with a large set of nucleophiles (e.g., amines, phenols, thiols) to produce a library of compounds centered around the 2-ethyl-imidazol-4-ylmethyl core. Each member of the library possesses a unique side chain derived from the nucleophile used in its synthesis. This approach has been successfully used to discover novel antifungal agents from libraries of 4-substituted imidazoles. nih.gov Such libraries are invaluable for academic screening programs aimed at discovering new probes for biological pathways or starting points for drug development programs. researchgate.net
Table 3: Components for a Hypothetical Chemical Library Synthesis
| Scaffold | Reactive Site | Example Reactant Class (Building Blocks) | Resulting Library |
|---|---|---|---|
| This compound | -CH2Br | Diverse primary and secondary amines | Library of N-((2-ethyl-1H-imidazol-4-yl)methyl)amines |
| This compound | -CH2Br | Diverse phenols | Library of 4-((aryloxy)methyl)-2-ethyl-1H-imidazoles |
Structure Reactivity Relationships Within the 4 Bromomethyl 2 Ethyl 1h Imidazole Framework
Influence of the Bromomethyl Group on Imidazole (B134444) Ring Reactivity
The bromomethyl group at the C4 position of the imidazole ring is the primary center of reactivity in 4-(Bromomethyl)-2-ethyl-1H-imidazole. This group is highly susceptible to nucleophilic substitution reactions, where the bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is significantly enhanced compared to a simple alkyl bromide due to the electronic nature of the imidazole ring.
Furthermore, the nitrogen atoms of the imidazole ring can participate in reactions. The N-H proton of the imidazole is acidic and can be removed by a base to form an imidazolate anion. This anion is a potent nucleophile and can undergo alkylation or acylation reactions. The presence of the bromomethyl group can influence the acidity of this N-H proton. The electron-withdrawing inductive effect of the bromine atom can slightly increase the acidity of the N-H proton, making it easier to deprotonate.
The reactivity of the bromomethyl group is also influenced by the solvent and the nature of the nucleophile. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions involving this compound. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be used to displace the bromide.
A comparative study of halomethyl-substituted imidazolium (B1220033) salts revealed that bromomethyl derivatives are significantly more reactive towards various nucleophiles (N, O, and S) than their chloromethyl counterparts. This increased reactivity allows for the preparation of heteroatom-functionalized imidazolium salts that are otherwise inaccessible.
Stereochemical Considerations in Derivatives of this compound
Reactions involving the bromomethyl group of this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration in the synthesis of its derivatives. When the incoming nucleophile is chiral, or when a chiral auxiliary is used, the substitution reaction at the methylene (B1212753) carbon of the bromomethyl group can proceed with a degree of stereoselectivity, leading to the formation of enantiomerically enriched or diastereomerically distinct products.
For instance, the reaction of this compound with a chiral amine would result in the formation of a new chiral center at the benzylic-like position. The stereochemical outcome of such reactions would depend on the steric and electronic properties of both the imidazole derivative and the chiral nucleophile, as well as the reaction conditions.
While specific studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. The use of chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts, could potentially be employed to achieve enantioselective substitution at the bromomethyl group.
Furthermore, the imidazole ring itself can be a source of chirality if appropriately substituted. For example, if the nitrogen atoms of the imidazole ring are substituted with different groups, the plane of the ring can become a stereogenic element. In such cases, the reactivity of the bromomethyl group could be influenced by the existing chirality in the molecule, leading to diastereoselective transformations.
The development of catalytic enantioselective methods for the synthesis of axially chiral imidazoles highlights the growing interest in controlling the stereochemistry of imidazole-containing compounds. These methods often rely on the differentiation of enantiotopic nitrogen atoms in a deprotonated imidazole intermediate by a chiral catalyst.
Systematic Variations and Their Effects on Synthetic Utility
The synthetic utility of this compound can be modulated by systematic variations in its structure. These variations can affect the reactivity of the molecule and, consequently, its suitability for different synthetic applications.
Variation of the 2-Alkyl Group:
The ethyl group at the 2-position of the imidazole ring has a subtle but significant electronic effect. As an electron-donating group, it slightly increases the electron density of the imidazole ring compared to an unsubstituted imidazole. This can have a minor influence on the acidity of the N-H proton and the reactivity of the ring towards electrophiles. Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, isopropyl) can fine-tune these electronic properties. For instance, a bulkier alkyl group like isopropyl might introduce steric hindrance, which could affect the accessibility of the adjacent nitrogen atom and the bromomethyl group to incoming reagents.
| 2-Substituent | Electronic Effect | Potential Impact on Reactivity |
| -H | Reference | Baseline reactivity |
| -CH3 | Electron-donating | Slightly increased ring electron density |
| -CH2CH3 | Electron-donating | Similar to methyl, minor steric increase |
| -CH(CH3)2 | Electron-donating | Increased steric hindrance |
Variation of the Halogen in the 4-Halomethyl Group:
As previously mentioned, the nature of the halogen in the 4-halomethyl group has a profound impact on its reactivity. The reactivity follows the order I > Br > Cl > F for nucleophilic substitution reactions. Therefore, 4-(iodomethyl)-2-ethyl-1H-imidazole would be more reactive than the bromo derivative, while the chloro derivative would be less reactive. This allows for a graded control over the reactivity, which can be exploited in selective substitution reactions.
| 4-Substituent | Leaving Group Ability | Reactivity in Nucleophilic Substitution |
| -CH2F | Poor | Low |
| -CH2Cl | Moderate | Moderate |
| -CH2Br | Good | High |
| -CH2I | Excellent | Very High |
Positional Isomerism of the Bromomethyl Group:
The position of the bromomethyl group on the imidazole ring also plays a crucial role in its reactivity and the properties of its derivatives. For example, in 5-(bromomethyl)-2-ethyl-1H-imidazole, the bromomethyl group is adjacent to the N-H nitrogen. This proximity could lead to different reactivity patterns, including the potential for intramolecular reactions or different regioselectivity in N-alkylation reactions. The electronic environment at the C5 position is also different from that at the C4 position, which can influence the reactivity of the bromomethyl group.
These systematic variations provide a powerful tool for medicinal chemists and synthetic organic chemists to fine-tune the properties and reactivity of the this compound scaffold for the development of new synthetic methodologies and the construction of complex target molecules.
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves:
Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia derivatives, followed by alkylation at the 2-position with ethyl groups .
Bromomethylation : Electrophilic substitution using brominating agents (e.g., NBS in CCl₄) under controlled conditions to avoid over-bromination .
Q. Critical Factors :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromomethylation | NBS, CCl₄, 40°C, 6h | 78 | 95% | |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | - | 99% |
How can researchers resolve discrepancies in NMR data for brominated imidazole derivatives?
Advanced Research Question
Methodological Answer :
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism : Imidazole rings exhibit prototropic tautomerism, altering peak assignments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
- Byproduct Interference : Residual solvents or unreacted precursors may overlap signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignments .
Case Study :
For this compound:
Q. Troubleshooting Table :
| Issue | Diagnostic Tool | Solution |
|---|---|---|
| Overlapping peaks | HSQC | Assign via heteronuclear correlation |
| Tautomerism | VT-NMR (25–80°C) | Identify dominant form |
| Impurity peaks | LC-MS | Repurify via preparative HPLC |
What strategies optimize the synthesis yield of this compound?
Advanced Research Question
Methodological Answer :
Yield optimization requires a factorial design approach:
Catalyst Screening : Compare Pd/C, Raney Ni, and Cu catalysts for bromomethylation efficiency .
Temperature Gradients : Test 30–60°C to balance reaction rate vs. decomposition .
Stoichiometry : Use 1.2–1.5 equivalents of NBS to minimize di-brominated byproducts .
Q. DOE Example :
| Variable | Level 1 | Level 2 | Optimal |
|---|---|---|---|
| Catalyst | Pd/C | Raney Ni | Raney Ni |
| Temp (°C) | 40 | 50 | 45 |
| NBS (equiv) | 1.1 | 1.3 | 1.2 |
Q. Outcome :
How do substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Methodological Answer :
The bromomethyl group acts as an electrophilic site for:
Nucleophilic Substitution : React with amines (e.g., piperazine) in DMSO/K₂CO₃ to form imidazole-amine conjugates .
Suzuki Coupling : Use Pd(PPh₃)₄ to couple with aryl boronic acids, forming biaryl derivatives .
Q. Reactivity Trends :
- Steric Effects : Bulky substituents (e.g., 2-ethyl) slow reaction kinetics.
- Electronic Effects : Electron-withdrawing groups (Br) enhance electrophilicity at the methyl position .
Q. Example Reaction Table :
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 2-Ethyl-4-(phenylmethyl)-1H-imidazole | 68 |
| Amination | Piperazine, K₂CO₃, DMSO | 4-(Piperazinylmethyl)-2-ethyl-1H-imidazole | 75 |
What computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., EGFR kinase). The bromomethyl group may occupy hydrophobic pockets .
ADMET Prediction : SwissADME evaluates bioavailability; bromine increases molecular weight, potentially reducing BBB penetration .
Q. Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
